molecular formula C18H20N2O B13255163 1-Benzyl-4-phenylpyrrolidine-3-carboxamide

1-Benzyl-4-phenylpyrrolidine-3-carboxamide

Cat. No.: B13255163
M. Wt: 280.4 g/mol
InChI Key: QOCQBJHQQKBBMA-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpyrrolidine-3-carboxamide is a pharmaceutical research compound that functions as a potent use-dependent blocker of skeletal muscle voltage-gated sodium channels (Nav1.4) . This mechanism is of significant therapeutic interest for the development of novel anti-myotonic agents to treat muscle excitability disorders . The compound's structure, featuring a benzylated pyrrolidine core, is designed for high-affinity interaction with the channel's local anesthetic binding site, thereby stabilizing inactivated states and preferentially blocking sodium currents during high-frequency firing—a key characteristic for therapeutic relevance and reduced side effects . As a key intermediate in medicinal chemistry, it supports the synthesis of specialized drug candidates and is invaluable for investigating structure-activity relationships (SAR) in the design of Nav1.4-specific therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-4-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-18(21)17-13-20(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCQBJHQQKBBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereospecific Four-Step Synthesis via Aziridinium Ion Intermediate

A highly efficient and practical synthesis was reported by a Japanese research group (2009) in Organic Process Research & Development. This method is notable for its stereospecificity, regioselectivity, and scalability.

Starting Materials:

  • (R)-Styrene oxide (commercially available)
  • 3-(Benzylamino)propionitrile

Key Steps:

Step Description Conditions Yield/Notes
1 Formation of aziridinium ion intermediate via stereospecific and regioselective chlorination In situ generation, no intermediate purification High regio- and stereoselectivity
2 Nitrile anion cyclization to form pyrrolidine ring Base-mediated cyclization Efficient ring closure
3 Through-process synthesis without purification of intermediates Streamlined workflow Avoids chromatography
4 Isolation of crystalline (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid Crystallization 84% overall yield from styrene oxide

Advantages:

  • No chromatography needed until final isolation
  • Robust and reproducible
  • Successfully scaled to pilot scale (17 kg output)

This method yields the carboxylic acid intermediate, which can be converted to the carboxamide derivative by standard amidation reactions.

Conversion of Carboxylic Acid to Carboxamide via Thionyl Chloride Activation

A patent (CN111484444A, 2020) details a synthetic route starting from 4-piperidinecarboxylic acid derivatives, which is relevant for preparing N-benzyl-4-piperidinecarboxamide, a close analog and precursor to the target compound.

Key Steps:

Step Reaction Reagents & Conditions Notes
1 Esterification of 4-piperidinecarboxylic acid to methyl ester hydrochloride Acid-catalyzed esterification Prepares ester intermediate
2 Alkylation of methyl ester with benzyl group Alkylation reaction Introduces benzyl substituent
3 Hydrolysis of methyl ester to carboxylic acid NaOH, reflux 1-3 h Controlled hydrolysis
4 Conversion of carboxylic acid to acid chloride Thionyl chloride, reflux 1-4 h Monitored by TLC
5 Amidation by reaction with ammonia water Ice bath, 0.5-2 h Precipitates carboxamide solid

This method emphasizes the use of thionyl chloride to activate the acid for amidation, yielding the N-benzyl-4-piperidinecarboxamide intermediate as a white solid after purification.

Synthesis of 1-Benzyl-4-piperidinecarbonitrile Intermediate

The same patent also describes dehydration of the carboxamide to nitrile, followed by reduction to aldehyde, steps useful for further functionalization toward the target compound.

Step Reaction Reagents & Conditions Yield & Notes
Dehydration Carboxamide to nitrile Thionyl chloride, reflux 5 h 94% yield, yellow oil
Reduction Nitrile to aldehyde Standard reduction methods Useful intermediate

Parallel Amide Coupling Approaches

Other literature reports parallel synthesis approaches for related pyrrolidine carboxamides using activation of carboxylic acids with bis(pentafluorophenyl) carbonate and coupling with primary or secondary amines under mild conditions.

Step Reaction Reagents & Conditions Yield & Notes
Activation Carboxylic acid to pentafluorophenyl ester Triethylamine, BPC, acetonitrile, RT Intermediate activated ester
Coupling Reaction with amines Room temperature, 12 h 28-100% yields, high purity

This method offers mild conditions and is suitable for library synthesis but is less specific to the target compound.

Comparative Summary of Preparation Routes

Method Starting Material Key Features Yield Scalability Purification
Aziridinium ion intermediate (R)-Styrene oxide, 3-(benzylamino)propionitrile Stereospecific, regioselective, no chromatography until final 84% overall Demonstrated 17 kg scale Crystallization only
Thionyl chloride activation amidation N-benzyl-4-piperidinecarboxylic acid Acid chloride intermediate, classical amidation ~High (not fully quantified) Lab scale Filtration, washing
Parallel amide coupling Carboxylic acid derivatives Mild activation, suitable for libraries 28-100% Small scale, parallel synthesis Filtration or chromatography

Research Findings and Notes

  • The aziridinium ion intermediate method is the most efficient and scalable route reported, providing high stereochemical control and avoiding chromatographic steps, which is advantageous for industrial synthesis.

  • The thionyl chloride activation method is classical and reliable for converting acids to amides but involves handling corrosive reagents and requires careful control of reaction conditions.

  • Parallel synthesis methods are valuable for analog development but less practical for large-scale production of a single compound.

  • No direct synthesis routes for the exact carboxamide 1-benzyl-4-phenylpyrrolidine-3-carboxamide were found that bypass the carboxylic acid intermediate, indicating amidation of the acid or acid chloride is the standard final step.

Chemical Reactions Analysis

1-Benzyl-4-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

1-Benzyl-3,6-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Key Features :

  • Core Structure : Pyrazolo[3,4-b]pyridine (a fused heterocyclic system) instead of pyrrolidine.
  • Substituents : Benzyl (1-position), 3,6-dimethyl (pyridine ring), and a 4-(3-methylpyrazolyl)phenyl carboxamide group.
  • Molecular Weight : Higher (~447 g/mol) due to the pyrazolo-pyridine core and additional methyl/pyrazolyl groups.

However, the larger structure may reduce metabolic stability compared to the simpler pyrrolidine scaffold of the target compound. The 3-methylpyrazolyl group could enhance selectivity for kinase targets, a feature absent in the pyrrolidine derivative .

Benzyl 3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Key Features :

  • Core Structure: Pyrrolidine with a hydroxymethyl group (4-position) and Boc-protected amino group (3-position).
  • Functional Groups : tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
  • Molecular Weight : ~406 g/mol (with Boc/Cbz groups).

Comparison: The presence of bulky Boc/Cbz groups increases steric hindrance, likely reducing membrane permeability compared to the target compound’s carboxamide. This compound serves as a synthetic intermediate, whereas the target’s carboxamide group is pharmacologically optimized for target engagement .

3-Pyrrolidinecarboxaldehyde,1-(phenylmethyl)

Key Features :

  • Core Structure : Pyrrolidine with a benzyl group (1-position) and aldehyde (3-position).
  • Molecular Weight : ~203 g/mol.

Comparison: The aldehyde group replaces the carboxamide, significantly altering reactivity. Aldehydes are electrophilic and prone to Schiff base formation, which may limit stability in biological systems. This compound is more suited as a synthetic precursor than a drug candidate .

Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Key Features :

  • Core Structure: Fluorinated pyrrolidine with an amino group (3-position) and Cbz protection.
  • Stereochemistry : Trans-configuration (3R,4R).
  • Molecular Weight : ~294 g/mol.

The amino group (vs. carboxamide) provides a positive charge at physiological pH, which could improve solubility but reduce passive diffusion. The trans-stereochemistry may confer distinct conformational preferences compared to the racemic target compound .

1-Benzyl-3-methylpiperidin-4-one

Key Features :

  • Core Structure: Piperidinone (6-membered ring with a ketone).
  • Substituents : Benzyl (1-position) and methyl (3-position).
  • Molecular Weight : ~231 g/mol.

Comparison: The piperidinone ring increases flexibility and introduces a ketone, a strong hydrogen-bond acceptor. The larger ring size may reduce binding specificity compared to the rigid pyrrolidine scaffold. The absence of a carboxamide limits hydrogen-bonding diversity, making it less versatile for target engagement .

Biological Activity

1-Benzyl-4-phenylpyrrolidine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and therapeutic potential.

Chemical Structure and Properties

1-Benzyl-4-phenylpyrrolidine-3-carboxamide belongs to the class of pyrrolidine derivatives. Its structure features a pyrrolidine ring substituted with benzyl and phenyl groups, which contribute to its hydrophobic properties and potential interactions with biological targets.

The biological activity of 1-benzyl-4-phenylpyrrolidine-3-carboxamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxamide functional group plays a crucial role in hydrogen bonding, influencing the compound's binding affinity and specificity to biological macromolecules. The compound has been investigated for its potential as an inhibitor of aspartic proteases, which are critical in various physiological processes and disease states .

Antimalarial Activity

Research has highlighted the potential of 1-benzyl-4-phenylpyrrolidine-3-carboxamide derivatives as antimalarial agents. A study identified related compounds that exhibited significant activity against Plasmodium falciparum, with lead compounds showing EC50 values in the nanomolar range (46 nM for sensitive strains and 21 nM for resistant strains) and demonstrating efficacy in mouse models . The structure-activity relationship (SAR) indicated that specific substitutions on the aryl rings could enhance potency against malaria.

Neuropharmacological Effects

In addition to antimalarial properties, there is emerging evidence suggesting that derivatives of 1-benzyl-4-phenylpyrrolidine-3-carboxamide may possess neuropharmacological effects. Compounds within this class have been studied for their inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. Inhibitors targeting MAO-A and MAO-B have potential applications in treating mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of 1-benzyl-4-phenylpyrrolidine-3-carboxamide derivatives reveals that modifications to the benzyl and phenyl substituents significantly affect biological activity. For instance:

Substituent Effect on Activity
Electron-withdrawing groupsIncreased potency against Plasmodium
Hydrophobic groupsEnhanced binding affinity to targets
Aromatic substitutionsVariable tolerance affecting efficacy

These findings suggest that careful design of substituents can optimize the therapeutic profile of these compounds.

Case Studies

Several studies have demonstrated the efficacy of 1-benzyl-4-phenylpyrrolidine-3-carboxamide derivatives in preclinical models:

  • Antimalarial Efficacy : A study reported that a specific derivative exhibited significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, making it a promising candidate for further development in malaria treatment .
  • Neuroprotective Potential : Research indicated that certain derivatives showed selective inhibition against MAO-A, suggesting their potential use in treating depression without significant cytotoxicity .

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